Citric Acid (Trisodium), also known as trisodium citrate, is a sodium salt derived from citric acid, a naturally occurring organic acid found in citrus fruits. It is classified as a tribasic salt due to its ability to dissociate into three sodium ions and one citrate ion in solution. Trisodium citrate is widely utilized in various industries, including food, pharmaceuticals, and biochemistry, primarily for its properties as a buffering agent, preservative, and flavoring agent.
Trisodium citrate is produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The primary source of citric acid itself is fermentation processes involving the mold Aspergillus niger, which metabolizes carbohydrates such as glucose or sucrose to produce citric acid on an industrial scale. The classification of trisodium citrate falls under organic salts and it is commonly categorized as a food additive (E331) due to its widespread use in food preservation and flavor enhancement.
The synthesis of trisodium citrate can be achieved through several methods:
The reaction can be represented as follows:
This equation illustrates the neutralization process where one mole of citric acid reacts with three moles of sodium hydroxide to produce one mole of trisodium citrate and three moles of water.
Trisodium citrate has the chemical formula . Its structure consists of three sodium ions bound to a citrate ion, which has a tricarboxylic structure. The molecular geometry is characterized by the presence of multiple carboxylate groups that enhance its solubility in water.
Trisodium citrate participates in several chemical reactions:
The buffering capacity of trisodium citrate is particularly significant in biological systems where it helps stabilize pH during metabolic processes.
Trisodium citrate functions primarily by:
The effective buffering range for trisodium citrate is typically between pH 3 and 6, making it suitable for various applications where mild acidity is required.
Relevant data indicates that trisodium citrate remains effective as a preservative due to its ability to inhibit microbial growth by chelating essential metal ions required for microbial metabolism.
Trisodium citrate finds extensive use across various fields:
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